molecular formula C22H20N2O3S B2768915 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954640-22-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2768915
CAS RN: 954640-22-3
M. Wt: 392.47
InChI Key: POHIWVYLWNERPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a member of the tetrahydroquinoline family of compounds, which have been found to possess a wide range of biological activities. In

Scientific Research Applications

Alzheimer’s Disease Research: AChE Inhibition

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: derivatives were initially designed as acetylcholine esterase (AChE) inhibitors, inspired by the structure of donepezil—a clinically used drug for Alzheimer’s disease (AD). Two potent compounds, 4g and 3a, demonstrated significant inhibition of AChE. Docking assays provided insights into their structure-activity relationships compared to donepezil .

Anticancer Potential

Several derivatives of this compound exhibited strong cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Notably, compound 5g stood out with an IC50 value as low as 0.65 μM, surpassing adriamycin—a positive control. These findings suggest its promise as an anticancer agent .

Antimicrobial Activity

While exploring the derivatives, compounds 1a and 1b demonstrated good antimicrobial potential. Further investigations into their mechanism of action and specific targets could enhance their therapeutic applications .

Tubulin Binding and Antimitotic Properties

In silico studies revealed that sulfonyl piperazine-integrated triazole conjugates, including some related to our compound, bind to the colchicine binding site of tubulin. This interaction suggests potential antimitotic effects and warrants further investigation .

Indole Scaffold for Drug Development

The indole nucleus, present in our compound, has been associated with various bioactive molecules. It binds to multiple receptors and has clinical applications. Researchers have explored indole derivatives for their therapeutic potential, making this scaffold valuable for drug development .

Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines

A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) effectively facilitated the selective O-benzylation of 2-oxo-1,2-dihydropyridines using substituted benzyl halides. Our compound could contribute to this synthetic methodology .

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22-14-11-18-15-19(23-28(26,27)20-9-5-2-6-10-20)12-13-21(18)24(22)16-17-7-3-1-4-8-17/h1-10,12-13,15,23H,11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHIWVYLWNERPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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